molecular formula C20H26N2O4S B2777836 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide CAS No. 899979-43-2

3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide

Cat. No. B2777836
CAS RN: 899979-43-2
M. Wt: 390.5
InChI Key: YOGMDCVIJBNFGO-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide involves its binding to specific receptors on the surface of cells, which leads to the activation of intracellular signaling pathways. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been shown to bind to the sigma-2 receptor, which is overexpressed in various types of cancer cells. The activation of sigma-2 receptor by 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide results in the induction of apoptosis and inhibition of angiogenesis. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has also been found to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in glucose and lipid metabolism. The activation of PPARγ by 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide leads to the improvement of insulin sensitivity and glucose uptake, which makes it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been found to have diverse biochemical and physiological effects due to its ability to bind to specific receptors on cells. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has also been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for specific receptors. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been found to be effective at low concentrations, which reduces the amount of compound required for experiments. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are some limitations to the use of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide, including its potential use as a therapeutic agent for cancer, diabetes, and inflammation. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been found to have synergistic effects with other chemotherapeutic agents, which makes it a potential candidate for combination therapy. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has also been investigated for its potential use as a diagnostic tool for cancer due to its ability to bind to specific receptors on cancer cells. In addition, the development of new analogs of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide with improved pharmacological properties and selectivity for specific receptors is an area of active research.

Synthesis Methods

The synthesis of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide involves the reaction of 3-methoxybenzoyl chloride with 2-(4-phenylbutan-2-ylsulfamoyl)ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity and yield of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been investigated for its potential use as a diagnostic tool for cancer due to its ability to bind to specific receptors on cancer cells.

properties

IUPAC Name

3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-16(11-12-17-7-4-3-5-8-17)22-27(24,25)14-13-21-20(23)18-9-6-10-19(15-18)26-2/h3-10,15-16,22H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGMDCVIJBNFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide

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